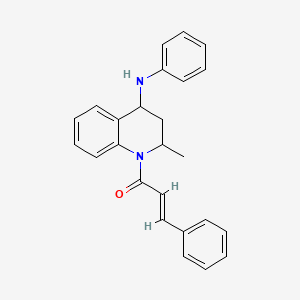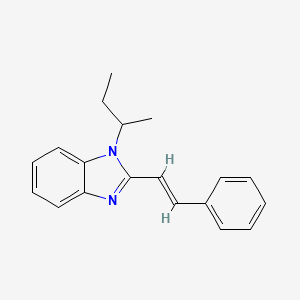![molecular formula C29H20N2O4S B5481397 3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5481397.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Benzyloxy)-3-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile is a synthetic organic compound that has garnered significant interest in recent years. This compound's unique structure combines elements from various chemical classes, imparting a range of interesting properties and potential applications. Primarily, this compound has been studied for its pharmacological potential and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile can be achieved through multiple synthetic routes. Typically, the process begins with the formation of the chromen-3-yl-thiazole intermediate, followed by the subsequent addition of the benzyloxy and methoxyphenyl groups. Reaction conditions often involve the use of strong bases and the careful control of temperature to ensure the correct formation of the acrylonitrile linkage.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, scaling up the synthetic route generally involves optimization of reaction conditions for higher yields and purity. This may include using continuous flow reactors to better control reaction conditions and employing advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzyloxy)-3-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile undergoes a variety of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The acrylonitrile group can be reduced to corresponding amines.
Substitution: Nucleophilic substitutions at the methoxy and benzyloxy positions are possible.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) is a typical reagent for nucleophilic substitutions.
Major Products Formed
The major products depend on the specific reaction pathway. For oxidation reactions, the products may include carboxylic acids. Reduction reactions can yield primary or secondary amines. Substitution reactions typically yield the substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in the construction of multi-functionalized compounds.
Biology
Biologically, 3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile is studied for its potential as an enzyme inhibitor. It shows promise in modulating biochemical pathways that are relevant to various diseases.
Medicine
In the field of medicine, this compound has been investigated for its anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of advanced materials, including high-performance polymers and specialty coatings, due to its stable and reactive functional groups.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile
3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]propenonitrile
Uniqueness
What sets 3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile apart is its unique structural features that confer specific reactivity and biological activity. The combination of benzyloxy and methoxyphenyl groups with the acrylonitrile linkage imparts a distinct profile that is not observed in its analogs.
So, what catches your interest most in all this?
Properties
IUPAC Name |
(Z)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N2O4S/c1-33-27-14-20(11-12-26(27)34-17-19-7-3-2-4-8-19)13-22(16-30)28-31-24(18-36-28)23-15-21-9-5-6-10-25(21)35-29(23)32/h2-15,18H,17H2,1H3/b22-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFDPLOGNAMDJJ-XKZIYDEJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-AMINO-5-[6-(4-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE](/img/structure/B5481323.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5481332.png)
![4-[(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyridin-3-yl)carbonyl]morpholine](/img/structure/B5481333.png)
![3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5481339.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5481344.png)
![2-{2-[(1-adamantylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5481351.png)
![2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B5481358.png)
![N-benzyl-3-(3,6-dihydropyridin-1(2H)-ylmethyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5481362.png)
![9-[4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5481363.png)

![3-(allylthio)-6-[5-(4-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5481372.png)
![(4aS*,8aR*)-1-isobutyl-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5481379.png)


